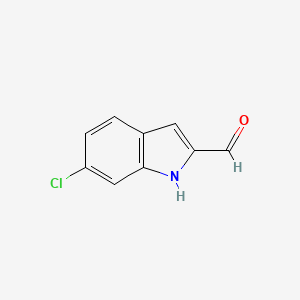

6-Chloro-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSNKPINGXEIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583024 | |

| Record name | 6-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-59-3 | |

| Record name | 6-Chloro-1H-indole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold, substituted with a chlorine atom and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Boiling Point | 373.394 °C at 760 mmHg | [1] |

| Density | 1.431 g/cm³ | [1] |

| LogP | 2.63380 | [1] |

| Storage | 2-8°C, stored in inert gas |

Spectral Data:

Synthesis of this compound

The most common and effective method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5][6]

Diagram 1: Vilsmeier-Haack Synthesis Pathway

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole

The following is a generalized experimental protocol for the formylation of 6-chloroindole to yield this compound, based on established procedures for similar indole derivatives.

Materials:

-

6-Chloroindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 6-chloroindole in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate. Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Diagram 2: Experimental Workflow for Synthesis

Biological Activity and Potential Applications

While extensive biological studies on this compound are not widely published, its structural motifs are present in compounds with significant pharmacological activities. Indole derivatives are known to interact with a variety of biological targets, and the presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of indole-2-carboxamide, which can be synthesized from this compound, have been identified as a promising class of antituberculosis agents.[7] Specifically, substitutions at the 4- and 6-positions of the indole ring, including chloro substitutions, have been shown to improve metabolic stability.[7]

Furthermore, various indole derivatives have been evaluated for their antiproliferative activity.[8] The indole-2-carboxamide scaffold is being explored for the development of multi-target antiproliferative agents.[8]

Given the established role of indole-based compounds as modulators of serotonin receptors, it is plausible that derivatives of this compound could exhibit activity at these targets. However, specific binding affinity studies for this compound are not currently available in the public literature.

Diagram 3: Potential Therapeutic Applications

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. This guide has provided a summary of its known chemical and physical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an overview of its potential biological applications based on related structures. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to utilize the information presented here as a foundation for their investigations into this promising molecule.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(53590-59-3) 1H NMR [m.chemicalbook.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1H-indole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant application in the development of advanced therapeutics. A notable example discussed is its role as a crucial intermediate in the synthesis of the Selective Androgen Receptor Modulator (SARM), GSK2881078. The guide also elucidates the androgen receptor signaling pathway, the target of GSK2881078, through a detailed diagram.

Compound Identification and Properties

This compound is a substituted indole derivative that serves as a valuable precursor in the synthesis of complex organic molecules.

| Property | Value |

| CAS Number | 53590-59-3 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Boiling Point | 373°C at 760 mmHg |

| Storage | 2-8°C, stored under inert gas |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Reissert and Vilsmeier-Haack reactions being common methods for indole synthesis and formylation.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocol: Reissert Synthesis Approach

The Reissert indole synthesis provides a robust method for the preparation of indole-2-carboxylic acids, which can be subsequently converted to the corresponding aldehyde. A general, adapted protocol for a chloro-substituted indole is as follows:

Step 1: Condensation

-

In a round-bottom flask, dissolve 4-chloro-2-nitrotoluene in diethyl oxalate.

-

Slowly add a solution of potassium ethoxide in anhydrous ethanol at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product, ethyl (4-chloro-2-nitrophenyl)pyruvate, with an organic solvent.

-

Purify the product by column chromatography.

Step 2: Reductive Cyclization

-

Dissolve the purified ethyl (4-chloro-2-nitrophenyl)pyruvate in glacial acetic acid.

-

Add zinc dust portion-wise while maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture, filter off the excess zinc, and concentrate the filtrate under reduced pressure.

-

The resulting residue contains 6-chloro-1H-indole-2-carboxylic acid.

Step 3: Reduction to Aldehyde

-

The 6-chloro-1H-indole-2-carboxylic acid can be converted to the corresponding aldehyde via several methods, including conversion to the acid chloride followed by Rosenmund reduction or by reduction of a corresponding ester to the alcohol and subsequent oxidation. A common laboratory-scale procedure involves the reduction of the carboxylic acid to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable starting material for the synthesis of various biologically active compounds.[11][12] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[13][14]

Key Intermediate in the Synthesis of GSK2881078

A significant application of this compound is its use as a key intermediate in the synthesis of GSK2881078, a nonsteroidal Selective Androgen Receptor Modulator (SARM).[11][14][15][16][17][18][19][20] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone with reduced androgenic effects on other tissues like the prostate.[3][21]

The synthesis of GSK2881078 involves the reaction of this compound with other reagents to construct the final complex molecule. The aldehyde functionality provides a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds, which is a critical step in the overall synthetic pathway.

Below is a conceptual workflow for the synthesis of a SARM like GSK2881078 starting from this compound.

References

- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 14. medkoo.com [medkoo.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem [invivochem.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 6-Chloro-1H-indole-2-carbaldehyde from 6-chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and selective method for the synthesis of 6-Chloro-1H-indole-2-carbaldehyde, a valuable building block in medicinal chemistry, starting from commercially available 6-chloroindole. The presented methodology circumvents the common issue of C3-position formylation in indoles by employing a directed metalation strategy. This involves a three-step sequence: N-protection of the indole, regioselective C2-lithiation and formylation, and subsequent deprotection.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals. The targeted synthesis of specific isomers of substituted indoles is therefore of high importance. Direct electrophilic formylation of the indole ring, such as in the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the electron-rich C3 position. To achieve the synthesis of the C2-formylated product, this compound, a more strategic approach is required.

The method outlined in this guide utilizes an N-sulfonyl protecting group to direct lithiation specifically to the C2 position. This allows for the introduction of the formyl group at the desired location, followed by the removal of the protecting group to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound from 6-chloroindole is accomplished through a three-step process. First, the nitrogen of 6-chloroindole is protected with a phenylsulfonyl group. Next, the N-protected intermediate undergoes directed ortho-metalation at the C2 position using a strong base, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group. Finally, the phenylsulfonyl protecting group is removed under basic conditions to afford the desired product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)-6-chloro-1H-indole

This initial step serves to protect the indole nitrogen with a phenylsulfonyl group. This group is crucial for directing the subsequent lithiation to the C2 position and is stable under the strongly basic conditions of the next step.

Reaction Scheme:

Detailed Protocol:

-

To a solution of 6-chloroindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-6-chloro-1H-indole.

| Reagent/Solvent | Molar Ratio | Notes |

| 6-chloroindole | 1.0 | Starting material |

| Sodium Hydride (60% disp.) | 1.2 | Base for deprotonation of indole NH |

| Benzenesulfonyl chloride | 1.1 | Protecting group reagent |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

Step 2: Synthesis of 1-(Phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde

This is the key step where the formyl group is introduced at the C2 position. The phenylsulfonyl group directs the deprotonation by a strong lithium base to the adjacent C2 position. The resulting organolithium species is then trapped with an electrophilic formylating agent.

Reaction Scheme:

Detailed Protocol:

-

Dissolve 1-(phenylsulfonyl)-6-chloro-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong base such as n-butyllithium (n-BuLi, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield 1-(phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde.

| Reagent/Solvent | Molar Ratio | Notes |

| 1-(Phenylsulfonyl)-6-chloro-1H-indole | 1.0 | Protected starting material |

| n-Butyllithium or LDA | 1.1 | Strong base for C2-lithiation |

| N,N-Dimethylformamide (DMF) | 1.5 | Formylating agent |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

Step 3: Synthesis of this compound

The final step involves the removal of the phenylsulfonyl protecting group to yield the target compound. This is typically achieved by basic hydrolysis.

Reaction Scheme:

Detailed Protocol:

-

Dissolve 1-(phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde (1.0 eq) in a mixture of a protic solvent such as methanol or ethanol and water.

-

Add a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize with an acid (e.g., 1M HCl).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Reagent/Solvent | Molar Ratio | Notes |

| 1-(Phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde | 1.0 | Starting material for deprotection |

| Sodium Hydroxide | 2.0-5.0 | Base for hydrolysis of the sulfonyl group |

| Methanol/Water | - | Solvent system |

Alternative Synthetic Route

An alternative pathway to indole-2-carbaldehydes involves the oxidation of 2-hydroxymethylindoles. These, in turn, can be synthesized by the reduction of the corresponding 2-ethoxycarbonylindoles. This method avoids the use of organolithium reagents but requires the initial synthesis of the 2-ethoxycarbonyl-6-chloroindole.

Spectroscopic and Synthetic Profile of 6-Chloro-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound featuring an indole scaffold, a key structural motif in numerous biologically active molecules and pharmaceuticals. The presence of a chlorine atom at the 6-position and a carbaldehyde group at the 2-position makes it a valuable intermediate for the synthesis of a diverse range of more complex indole derivatives. Its utility spans from the development of novel therapeutic agents to the creation of functional materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its characterization, and a representative synthetic workflow.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, which can be applied to this compound.

NMR Spectroscopy

Sample Preparation

-

Weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[5]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[6]

-

Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.[6]

Data Acquisition

-

Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.

-

Perform shimming to optimize the magnetic field homogeneity.[6]

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[5]

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0 to 220 ppm and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.[6]

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[6]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition

-

Record the background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).[5]

Data Acquisition

-

Ionize the sample using a standard electron energy of 70 eV.[5]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound is not extensively documented, a plausible and common method for the formylation of indoles is the Vilsmeier-Haack reaction. The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of the target compound.

References

- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-1H-indole-2-carbaldehyde. This document details the expected chemical shifts and coupling constants, outlines a standard experimental protocol for acquiring the spectrum, and presents a structural visualization to aid in spectral assignment.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole ring system and the aldehyde functional group. The presence of the electron-withdrawing chloro group at the C6 position and the carbaldehyde group at the C2 position significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 10.0 - 12.0 | br s | - | 1H |

| H2 (CHO) | 9.8 - 10.0 | s | - | 1H |

| H3 | 7.2 - 7.4 | s | - | 1H |

| H4 | 7.6 - 7.8 | d | 8.0 - 9.0 | 1H |

| H5 | 7.1 - 7.3 | dd | 8.0 - 9.0, ~2.0 | 1H |

| H7 | 7.5 - 7.7 | d | ~2.0 | 1H |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra. The following is a typical protocol for the analysis of indole derivatives.[2][3]

2.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent will depend on the sample's solubility.

-

Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. To ensure optimal resolution, it is advisable to filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.[2]

2.2. Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[3]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration.[2]

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at δ 2.50 ppm or CDCl3 at δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.00 ppm.[3]

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Structural Visualization and Assignment

The chemical structure of this compound is depicted below, with protons labeled for correlation with the 1H NMR data.

References

An In-depth Technical Guide to the 13C NMR Analysis of 6-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-1H-indole-2-carbaldehyde, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details the experimentally determined 13C NMR chemical shifts, provides a standard protocol for data acquisition, and illustrates the structural relationships through logical diagrams.

Core Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique utilized to elucidate the carbon framework of organic molecules. The 13C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin that, when placed in a strong magnetic field, can be excited by radiofrequency pulses. The subsequent relaxation of the carbon nuclei provides a signal whose chemical shift is highly dependent on the local electronic environment of each carbon atom. This sensitivity to the chemical environment allows for the differentiation of carbon atoms within a molecule, providing invaluable information on functional groups, connectivity, and overall molecular structure.

13C NMR Data for this compound

The 13C NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Table 1: 13C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 181.8 |

| C-2 | 141.4 |

| C-7a | 136.9 |

| C-3a | 128.4 |

| C-6 | 127.8 |

| C-5 | 122.9 |

| C-4 | 121.5 |

| C-7 | 114.1 |

| C-3 | 111.1 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, referencing to the residual solvent peak of DMSO-d6 (δ ≈ 39.52 ppm) is also a common practice.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent to maintain a stable magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak (DMSO-d6) to its known value (typically around 39.52 ppm) or the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualization of Structural Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 6-Chloro-1H-indole-2-carbaldehyde

This technical guide provides a comprehensive overview of the mass spectrometry of 6-Chloro-1H-indole-2-carbaldehyde, a crucial analytical technique for the identification and characterization of this compound in research and drug development. This document outlines a detailed experimental protocol, predicted fragmentation patterns, and a summary of expected mass spectral data.

Introduction

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Mass spectrometry is an indispensable tool for its structural elucidation, offering high sensitivity and detailed structural information based on the mass-to-charge ratio of the molecule and its fragments. This guide will delve into the anticipated mass spectrometric behavior of this compound under electron ionization (EI) conditions.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage pathways. The presence of a chlorine atom will be readily identifiable by the isotopic pattern of chlorine-containing fragments, with an approximate 3:1 ratio for the 35Cl and 37Cl isotopes.

Table 1: Predicted Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 179/181 | [M]⁺˙ | - | C₉H₆ClNO⁺˙ |

| 178/180 | [M-H]⁺ | H | C₉H₅ClNO⁺ |

| 150/152 | [M-CHO]⁺ | CHO | C₈H₅ClN⁺ |

| 115 | [C₇H₅N]⁺˙ | Cl, CO | C₇H₅N⁺˙ |

| 89 | [C₆H₅N-H]⁺ | Cl, CO, C₂H₂ | C₆H₄N⁺ |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 179/181) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Proposed Fragmentation Pathway

Under electron ionization, the fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of a hydrogen radical, a formyl radical, and a neutral carbon monoxide molecule.

Diagram 1: Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Instrumentation

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer with an electron ionization (EI) source.

4.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

4.4. Data Acquisition and Analysis

-

Acquire the data in full scan mode to obtain a complete mass spectrum.

-

Process the raw data using the instrument's software to identify the retention time of the analyte and extract the corresponding mass spectrum.

-

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and reference spectra of similar compounds if available.

Diagram 2: Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Discussion of Fragmentation Mechanisms

The fragmentation of aromatic aldehydes under EI-MS typically follows well-defined pathways.[1] For this compound, the following key fragmentation steps are anticipated:

-

Formation of the [M-H]⁺ ion (m/z 178/180): This is a common fragmentation for aldehydes, resulting from the loss of the aldehydic hydrogen atom.

-

Formation of the [M-CHO]⁺ ion (m/z 150/152): This fragment arises from the cleavage of the bond between the indole ring and the carbonyl group, leading to the loss of the formyl group. This is often a prominent peak in the mass spectra of aromatic aldehydes.

-

Loss of Chlorine: Subsequent fragmentation of the primary fragment ions can involve the loss of a chlorine radical. For instance, the ion at m/z 150/152 could lose a chlorine radical to form an ion at m/z 115.

-

Ring Fragmentation: The indole ring itself can undergo fragmentation, typically through the loss of small neutral molecules like acetylene (C₂H₂), leading to further fragment ions at lower m/z values.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, data table, and experimental protocol serve as a valuable resource for scientists engaged in the analysis and characterization of this and related halogenated indole compounds. The application of these methodologies will facilitate unambiguous identification and structural confirmation in various research and development settings.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Chloro-1H-indole-2-carbaldehyde. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active molecules. Understanding its vibrational properties through IR spectroscopy is crucial for its identification, purity assessment, and the study of its molecular interactions. This document outlines the expected IR absorption frequencies, provides detailed experimental protocols for spectral acquisition, and presents visual workflows to aid in the understanding of the methodology and data interpretation.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the indole ring, the aldehyde group, and the chloro-substituent on the benzene ring. The following table summarizes the predicted absorption bands and their corresponding assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3300 | Medium | N-H stretching | Indole N-H |

| 3100 - 3000 | Medium | C-H stretching | Aromatic C-H |

| 2900 - 2800 & 2800 - 2700 | Weak | C-H stretching (Fermi resonance doublet) | Aldehyde C-H |

| 1700 - 1680 | Strong | C=O stretching | Aldehyde C=O |

| 1620 - 1580 | Medium | C=C stretching | Aromatic C=C |

| 1500 - 1450 | Medium | C=C stretching | Aromatic C=C |

| 1100 - 1000 | Strong | C-Cl stretching | Aryl-Cl |

| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic C-H |

Experimental Protocols for FTIR Spectroscopy

The acquisition of a high-quality FTIR spectrum of solid this compound can be achieved through several methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

This compound

-

FTIR grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Grinding: In a dry agate mortar, finely grind approximately 1-2 mg of this compound.

-

Mixing with KBr: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.

-

Background Spectrum: Place the KBr pellet in the sample holder of the FTIR instrument and record a background spectrum.

-

Sample Analysis: Acquire the infrared spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation. The solid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Materials and Equipment:

-

This compound

-

FTIR spectrometer equipped with an ATR accessory

-

Spatula

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Placement: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.

-

Sample Analysis: Acquire the infrared spectrum of the sample, typically in the range of 4000-650 cm⁻¹.

Visualizing the Experimental and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the infrared spectroscopy of this compound.

Caption: Experimental workflow for FTIR analysis.

Caption: Correlation of functional groups to IR regions.

An In-depth Technical Guide on the Physical and Chemical Stability of 6-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical stability of 6-Chloro-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies for this specific compound, this guide combines reported physical and chemical data with recommended handling procedures and a generalized experimental protocol for stability assessment based on industry-standard guidelines and data from closely related analogs.

Physicochemical Properties

This compound is a solid, light yellow to brown substance.[1] Its key physicochemical properties, based on predicted and available data, are summarized in the table below. These parameters are fundamental to understanding its behavior in various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | Vendor Data |

| Molecular Weight | 179.60 g/mol | Vendor Data |

| Appearance | Light yellow to brown solid | [1] |

| Boiling Point (Predicted) | 373.4 ± 22.0 °C | [1] |

| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.15 ± 0.30 | [1] |

Chemical Stability and Handling

The indole nucleus is known to be susceptible to oxidation, and aldehydes can also undergo oxidative degradation. The recommended storage conditions for this compound strongly indicate its sensitivity to environmental factors.

Key Stability Considerations:

-

Oxidation: The primary degradation pathway for many indole derivatives is oxidation, which can be accelerated by exposure to air. The aldehyde functional group is also prone to oxidation to the corresponding carboxylic acid.

-

Light: Indole compounds can be sensitive to light, leading to photolytic degradation.

-

Temperature: Elevated temperatures can increase the rate of degradation.

Recommended Storage and Handling:

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (Nitrogen or Argon) | To prevent oxidation of the indole ring and the aldehyde group.[1] |

| Container | Tightly closed in a dry, cool, and well-ventilated place | To protect from moisture and atmospheric oxygen.[2] |

| Handling | Avoid dust formation. Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard safety precautions for handling chemical reagents.[2] |

Experimental Protocols for Stability Assessment

While specific forced degradation studies for this compound are not publicly available, a general protocol can be established based on ICH guidelines and methodologies applied to similar indole aldehydes.[3] Such studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.

Proposed Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Proposed Methodology |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 2 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 2 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80°C for 48 hours |

| Photolytic Degradation | Expose a solution (e.g., in methanol/water) to UV light (e.g., 254 nm) for 24 hours in a photostability chamber. A control sample should be kept in the dark. |

Analytical Method:

A stability-indicating HPLC method, typically reverse-phase with UV detection, would need to be developed and validated to separate the parent compound from all potential degradation products.

Experimental Workflow for Forced Degradation

The logical flow of a forced degradation study is depicted in the following diagram.

Potential Degradation Pathways

While not empirically determined for this specific molecule, based on the general chemistry of indoles and aldehydes, the following degradation pathways can be hypothesized.

The aldehyde group is susceptible to oxidation to a carboxylic acid. The electron-rich indole ring can undergo oxidative cleavage or polymerization, especially under acidic conditions. Photolytic conditions can induce radical-based degradation mechanisms, leading to a variety of products. The chloro-substituent may influence the electron density of the indole ring, potentially affecting its susceptibility to electrophilic attack and oxidation, though specific studies are lacking.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its chemical integrity. Its sensitivity to oxidation, light, and temperature necessitates storage at 2-8°C under an inert atmosphere. While specific stability data is scarce, this guide provides a framework for its assessment through forced degradation studies. The proposed experimental workflow and hypothesized degradation pathways offer a starting point for researchers and drug development professionals to establish a comprehensive stability profile for this important pharmaceutical intermediate. Further experimental work is required to definitively identify its degradation products and elucidate its stability under various stress conditions.

References

Solubility Profile of 6-Chloro-1H-indole-2-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility of 6-Chloro-1H-indole-2-carbaldehyde

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. For this compound, solubility dictates the choice of solvents for chemical synthesis, the efficiency of crystallization for purification, and the potential for formulation in drug delivery systems. The presence of the polar carbaldehyde group and the indole nitrogen atom, combined with the nonpolar chlorinated benzene ring, results in a nuanced solubility profile.

Estimated Solubility Data

Based on the known solubility of related indole derivatives, such as indole-2-carboxaldehyde and indole-3-carboxaldehyde, the following table provides an estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25°C). It is important to note that these values are estimations and should be confirmed experimentally for any critical application. The parent compound, indole-2-carboxaldehyde, is known to be soluble in methanol. Similarly, indole-3-carboxaldehyde is soluble in polar organic solvents like DMSO and dimethylformamide (approximately 30 mg/mL) and sparingly soluble in aqueous buffers.[1][2][3] It also exhibits good solubility in other polar solvents like ethanol and acetonitrile, with limited solubility in non-polar solvents such as hexane and toluene.[4]

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility (g/L) | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 47.2 | > 50 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | > 50 | Very Soluble |

| Acetone | 20.7 | 20 - 30 | Soluble |

| Isopropanol | 19.9 | 10 - 20 | Soluble |

| Ethanol | 24.6 | 15 - 25 | Soluble |

| Methanol | 32.7 | 25 - 40 | Very Soluble |

| Dichloromethane (DCM) | 9.1 | 5 - 10 | Moderately Soluble |

| Ethyl Acetate | 6.0 | 5 - 10 | Moderately Soluble |

| Toluene | 2.4 | < 1 | Sparingly Soluble |

| Hexane | 1.9 | < 0.1 | Insoluble |

| Water | 80.1 | < 0.1 | Insoluble |

Experimental Protocols

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a liquid solvent.[5][6][7][8]

Protocol for Isothermal Shake-Flask Solubility Measurement

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifuge the vials at a high speed to achieve clear separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial, taking care not to disturb the solid phase. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Mandatory Visualizations

Signaling Pathway

Indole derivatives are a prominent class of compounds in drug discovery, known to interact with a variety of biological targets.[9][10][11][12] One such target is the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in innate immunity. Aberrant STING activation is linked to inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[13]

Caption: Potential modulation of the STING signaling pathway by an indole derivative.

Experimental Workflow

The analysis and quantification of this compound in biological matrices or during solubility studies are typically performed using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[14][15][16][17] This technique offers high sensitivity, selectivity, and throughput.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Indole-2-carboxaldehyde | 19005-93-7 [amp.chemicalbook.com]

- 3. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Reactivity Profile of the Aldehyde Group in 6-Chloro-1H-indole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 2-position, along with a chloro substituent at the 6-position, offers a unique platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of the aldehyde group in this specific indole derivative.

The reactivity of the aldehyde functionality is profoundly influenced by the electronic properties of the 6-chloro-1H-indole nucleus. The indole ring system is inherently electron-rich, which can modulate the electrophilicity of the carbonyl carbon. Furthermore, the chloro substituent at the 6-position exerts a moderate electron-withdrawing effect through induction, which can influence the overall reactivity of the molecule. This document details the key transformations of the aldehyde group, including its synthesis, nucleophilic addition reactions, oxidation, reduction, and condensation reactions such as the Knoevenagel and Wittig reactions. Where direct experimental data for this compound is unavailable, this guide provides detailed protocols and expected outcomes based on closely related indole-2-carbaldehyde and other heteroaromatic aldehyde analogues.

Synthesis of this compound

The most common and efficient method for the formylation of indoles is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For 6-chloroindole, the formylation is expected to occur predominantly at the electron-rich 3-position. To achieve formylation at the 2-position, a multi-step synthesis is generally required, often starting from a pre-functionalized indole.

A plausible synthetic route involves the protection of the indole nitrogen, followed by lithiation at the 2-position and subsequent reaction with a formylating agent like DMF.

Caption: A potential synthetic workflow for the target molecule.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole (for 3-formyl isomer)

This protocol describes the formylation at the more reactive C3 position, a common side product or a different isomer.

To a stirred solution of 6-chloroindole (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under an inert atmosphere, phosphorus oxychloride (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 80-90 °C for 2-4 hours. After completion (monitored by TLC), the reaction is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried to afford 6-chloro-1H-indole-3-carbaldehyde.[1]

Reactivity Profile of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle that participates in a variety of chemical transformations. The electrophilic nature of the carbonyl carbon is the key to its reactivity.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Common nucleophiles include organometallic reagents (Grignard, organolithium), cyanide, and enolates.

3.1.1 Experimental Protocol: Grignard Reaction (Exemplary)

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding secondary alcohol.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.

Caption: Oxidation of the aldehyde to a carboxylic acid.

3.2.1 Experimental Protocol: Oxidation with Potassium Permanganate

To a solution of this compound (1.0 eq) in a mixture of acetone and water, potassium permanganate (KMnO₄, 2.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 4-6 hours. The reaction is monitored by TLC. Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified with dilute HCl. The precipitated carboxylic acid is filtered, washed with cold water, and dried to afford 6-Chloro-1H-indole-2-carboxylic acid.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol using various reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.

Caption: Reduction of the aldehyde to a primary alcohol.

3.3.1 Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (6-Chloro-1H-indol-2-yl)methanol, which can be further purified by crystallization or column chromatography.[2]

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.

Caption: Mechanism of the Knoevenagel condensation.

3.4.1 Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine or L-proline (0.1 eq) in ethanol is stirred at room temperature or gently heated (40-60 °C) for 2-6 hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the corresponding 2-((6-Chloro-1H-indol-2-yl)methylene)malononitrile.

Wittig Reaction

The Wittig reaction provides a means to convert aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.

Caption: Simplified mechanism of the Wittig reaction.

3.5.1 Experimental Protocol: Wittig Reaction with a Stabilized Ylide

A solution of this compound (1.0 eq) and a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene is heated to reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[4]

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound, the following table provides expected yields based on reactions with analogous indole-2-carbaldehydes and other heteroaromatic aldehydes. Actual yields may vary depending on the specific reaction conditions and substrate.

| Reaction | Reagents | Product | Expected Yield (%) |

| Oxidation | KMnO₄, Acetone/H₂O | 6-Chloro-1H-indole-2-carboxylic acid | 70-90 |

| Reduction | NaBH₄, Methanol | (6-Chloro-1H-indol-2-yl)methanol | 85-95 |

| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol | 2-((6-Chloro-1H-indol-2-yl)methylene)malononitrile | 80-95[5] |

| Wittig Reaction (stabilized ylide) | Ph₃P=CHCO₂Et, Toluene, Reflux | Ethyl 3-(6-Chloro-1H-indol-2-yl)acrylate | 60-85[4] |

| Wittig Reaction (non-stabilized ylide) | Ph₃P=CH₂, n-BuLi, THF | 6-Chloro-2-vinyl-1H-indole | 50-70 |

Applications in Drug Development

The functionalized indole derivatives synthesized from this compound are valuable intermediates in drug discovery. The diverse array of chemical transformations possible at the aldehyde position allows for the introduction of various pharmacophores and the construction of complex molecular scaffolds. These derivatives have potential applications as kinase inhibitors, antiviral agents, and anticancer therapeutics, among others. The modulation of the indole core with different substituents through the reactions described herein enables the fine-tuning of pharmacological properties in the pursuit of novel drug candidates.

Caption: Workflow illustrating the utility of the title compound in drug discovery.

Conclusion

This compound is a highly reactive and versatile intermediate. The aldehyde group readily undergoes a wide range of chemical transformations, including nucleophilic additions, oxidation, reduction, and various condensation reactions. The electronic effects of the 6-chloroindole moiety play a crucial role in modulating this reactivity. This guide provides a foundational understanding and practical protocols for the utilization of this valuable building block in synthetic and medicinal chemistry, paving the way for the development of novel compounds with potential therapeutic applications. Further experimental investigation into the specific reactivity of this compound is warranted to fully explore its synthetic potential.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its indole scaffold is a common feature in numerous biologically active molecules. This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of this compound. The document summarizes key quantitative data, outlines a plausible synthetic route and analytical workflow, and situates the molecule within the context of pharmaceutical research, particularly in the development of serotonin receptor modulators.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a chlorine atom substituted at the 6-position and a formyl group at the 2-position.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| CAS Number | 53590-59-3 | [1] |

| Boiling Point | 373 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Computed Molecular Geometry

Due to the absence of publicly available crystallographic data, the molecular geometry of this compound has been determined using computational methods. The following tables present the computed bond lengths, bond angles, and torsion angles, providing insight into the molecule's three-dimensional structure.

Table 1: Selected Computed Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| Cl | C6 | 1.74 |

| O | C9 | 1.22 |

| N1 | C2 | 1.38 |

| N1 | C7a | 1.39 |

| C2 | C3 | 1.37 |

| C2 | C9 | 1.46 |

| C3 | C3a | 1.45 |

| C3a | C4 | 1.40 |

| C3a | C7a | 1.40 |

| C4 | C5 | 1.38 |

| C5 | C6 | 1.40 |

| C6 | C7 | 1.38 |

| C7 | C7a | 1.40 |

Table 2: Selected Computed Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | N1 | C7a | 108.9 |

| N1 | C2 | C3 | 110.1 |

| N1 | C2 | C9 | 120.3 |

| C3 | C2 | C9 | 129.6 |

| C2 | C3 | C3a | 107.8 |

| C3 | C3a | C4 | 133.5 |

| C3 | C3a | C7a | 107.0 |

| C4 | C3a | C7a | 119.5 |

| C3a | C4 | C5 | 119.0 |

| C4 | C5 | C6 | 121.8 |

| Cl | C6 | C5 | 119.3 |

| Cl | C6 | C7 | 119.5 |

| C5 | C6 | C7 | 121.2 |

| C6 | C7 | C7a | 118.8 |

| N1 | C7a | C3a | 106.2 |

| N1 | C7a | C7 | 130.2 |

| C3a | C7a | C7 | 123.6 |

| O | C9 | C2 | 124.0 |

Table 3: Selected Computed Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C7a | N1 | C2 | C3 | -0.5 |

| C7a | N1 | C2 | C9 | 179.3 |

| N1 | C2 | C3 | C3a | 0.7 |

| C9 | C2 | C3 | C3a | -179.1 |

| C2 | C3 | C3a | C4 | 179.6 |

| C2 | C3 | C3a | C7a | -0.1 |

| C3 | C3a | C7a | N1 | 0.1 |

| C4 | C3a | C7a | N1 | -179.6 |

| C2 | N1 | C7a | C3a | 0.3 |

| C2 | N1 | C7a | C7 | -179.4 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be devised based on established methodologies for analogous indole derivatives.

Proposed Synthesis

The synthesis of this compound can be approached via a two-step process starting from 6-chloroindole. The first step involves the protection of the indole nitrogen, followed by formylation at the C2 position, and subsequent deprotection. A common method for the formylation of indoles is the Vilsmeier-Haack reaction.

Step 1: N-Protection of 6-Chloroindole

-

Dissolve 6-chloroindole in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).

-

Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), along with a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the N-Boc-6-chloroindole intermediate by column chromatography.

Step 2: Vilsmeier-Haack Formylation

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at 0 °C.

-

Add the N-Boc-6-chloroindole to the Vilsmeier reagent.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent.

-

The Boc protecting group may be cleaved under the reaction or workup conditions. If not, a separate deprotection step with an acid (e.g., trifluoroacetic acid) is required.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Analytical Characterization Workflow

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the positions of the chloro and formyl substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole ring and the C=O stretch of the aldehyde.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Analytical Workflow

Caption: Workflow for purification and analysis.

Role in Drug Discovery

Caption: Role as an intermediate in developing serotonin modulators.[1]

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While detailed experimental structural data is not widely published, computational modeling provides a reliable representation of its molecular geometry. The proposed synthetic and analytical workflows offer a practical approach for its preparation and characterization. Its utility as a precursor for pharmacologically active molecules, particularly serotonin receptor modulators, underscores its importance in drug discovery and development.[1] This guide serves as a foundational resource for researchers working with this and related indole derivatives.

References

Methodological & Application

Vilsmeier-Haack Formylation of 6-Chloroindole: A Detailed Protocol for Researchers

Application Note & Protocol

For Immediate Release

A detailed protocol for the Vilsmeier-Haack formylation of 6-chloroindole is presented for researchers, scientists, and drug development professionals. This procedure outlines the synthesis of 6-chloro-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. The Vilsmeier-Haack reaction is a reliable and efficient method for the formylation of electron-rich heterocyclic compounds like indoles, typically occurring at the C3 position.[1]